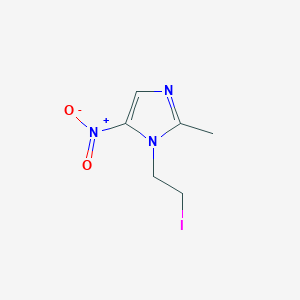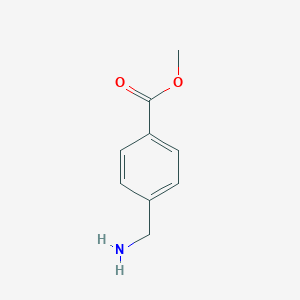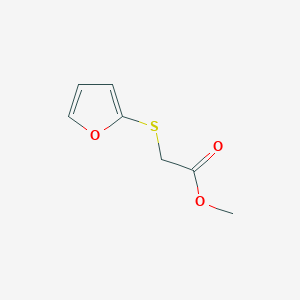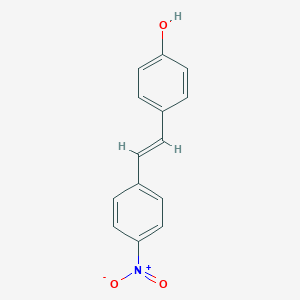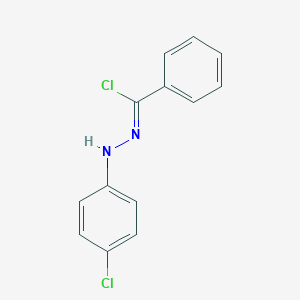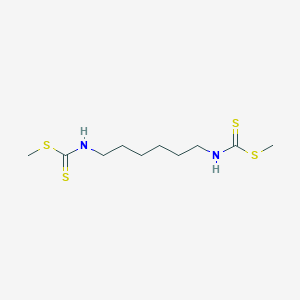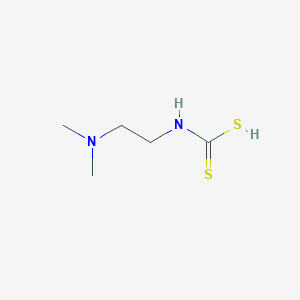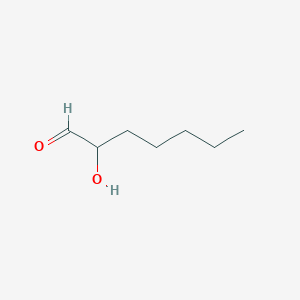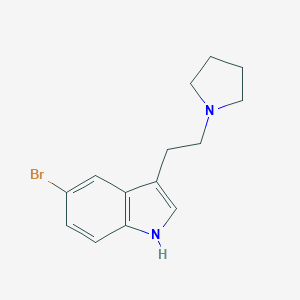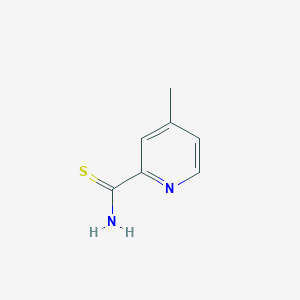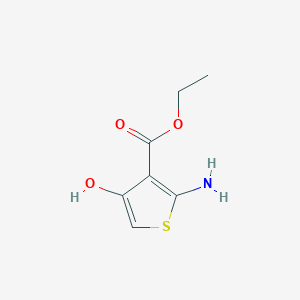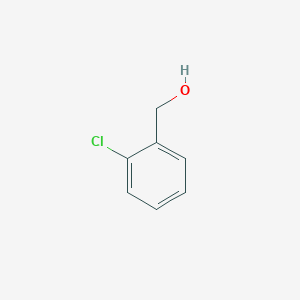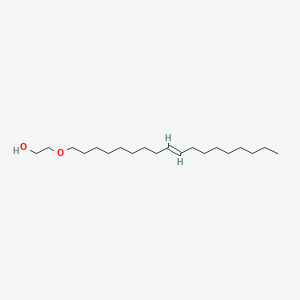
Ethanol, 2-(9-octadecenyloxy)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(9-octadecenyloxy)-, (E)-, also known as oleoylethanolamide (OEA), is a naturally occurring lipid molecule that has been found to have a variety of physiological effects. OEA is synthesized in the small intestine and is believed to play a role in the regulation of food intake and body weight. In recent years, OEA has gained attention as a potential therapeutic target for the treatment of obesity and other metabolic disorders.
Mécanisme D'action
The mechanism of action of OEA is not fully understood, but it is believed to involve the activation of a variety of signaling pathways in the body. OEA has been found to activate the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of metabolism. OEA has also been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Effets Biochimiques Et Physiologiques
OEA has a variety of biochemical and physiological effects in the body. In addition to its role in the regulation of food intake and body weight, OEA has been found to have anti-inflammatory and analgesic effects. OEA has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
OEA has several advantages as a target for laboratory experiments. It is a naturally occurring molecule that can be synthesized using a variety of methods. OEA has also been shown to have a variety of physiological effects, making it a potentially useful target for the study of metabolism and other physiological processes. However, there are also limitations to the use of OEA in laboratory experiments. OEA is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on OEA. One area of interest is the development of OEA analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of OEA in the regulation of pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of OEA and its potential as a therapeutic target for the treatment of metabolic disorders.
Méthodes De Synthèse
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create OEA from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of OEA from other molecules.
Applications De Recherche Scientifique
OEA has been the subject of numerous scientific studies in recent years. Research has shown that OEA plays a role in the regulation of food intake and body weight. OEA has been found to reduce food intake and body weight in animal models, and has been shown to activate a variety of signaling pathways involved in the regulation of metabolism.
Propriétés
Numéro CAS |
17367-07-6 |
|---|---|
Nom du produit |
Ethanol, 2-(9-octadecenyloxy)-, (E)- |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[(E)-octadec-9-enoxy]ethanol |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+ |
Clé InChI |
KWVPFECTOKLOBL-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCO |
Autres numéros CAS |
25190-05-0 94677-31-3 |
Synonymes |
2-[(E)-9-Octadecenyloxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



